molecular formula C9H14N2O3 B14876134 3-(tetrahydro-2H-pyran-4-yl)piperazine-2,5-dione

3-(tetrahydro-2H-pyran-4-yl)piperazine-2,5-dione

Cat. No.: B14876134
M. Wt: 198.22 g/mol
InChI Key: LTULELAKWTWDGJ-UHFFFAOYSA-N
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Description

3-(tetrahydro-2H-pyran-4-yl)piperazine-2,5-dione is an organic compound that features a piperazine ring substituted with a tetrahydropyran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tetrahydro-2H-pyran-4-yl)piperazine-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of piperazine derivatives with tetrahydropyran intermediates. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(tetrahydro-2H-pyran-4-yl)piperazine-2,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(tetrahydro-2H-pyran-4-yl)piperazine-2,5-dione has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(tetrahydro-2H-pyran-4-yl)piperazine-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 3-(tetrahydro-2H-pyran-2-yl)piperazine-2,5-dione
  • 3-(tetrahydro-2H-pyran-3-yl)piperazine-2,5-dione
  • 3-(tetrahydro-2H-pyran-5-yl)piperazine-2,5-dione

Uniqueness

3-(tetrahydro-2H-pyran-4-yl)piperazine-2,5-dione is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the tetrahydropyran moiety can affect the compound’s interaction with molecular targets, making it distinct from other similar compounds .

Properties

IUPAC Name

3-(oxan-4-yl)piperazine-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3/c12-7-5-10-9(13)8(11-7)6-1-3-14-4-2-6/h6,8H,1-5H2,(H,10,13)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTULELAKWTWDGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2C(=O)NCC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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